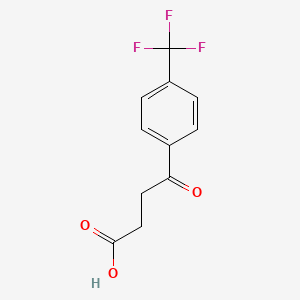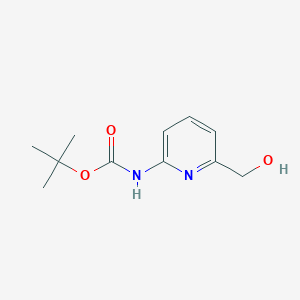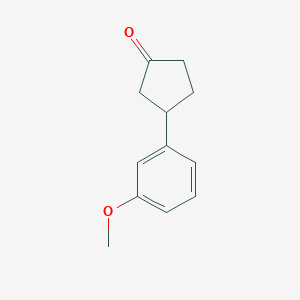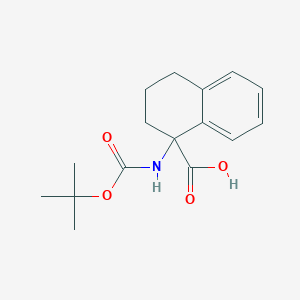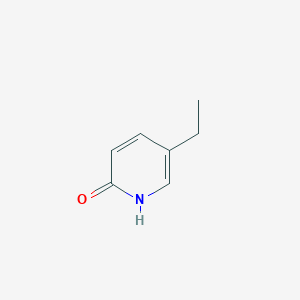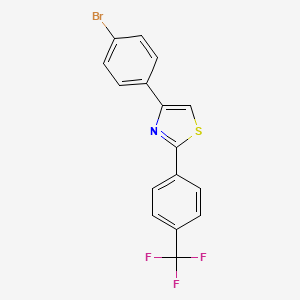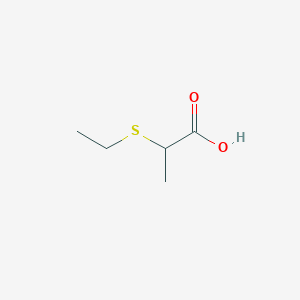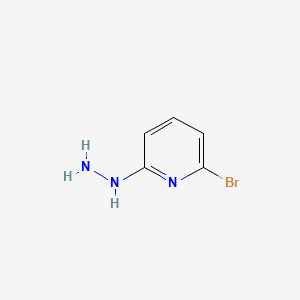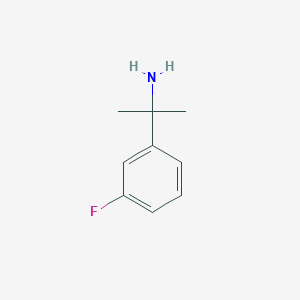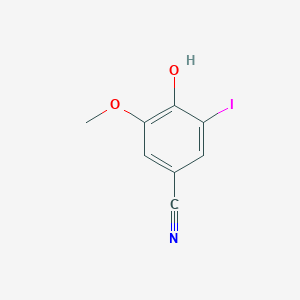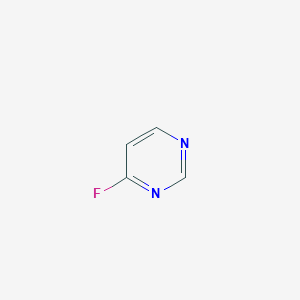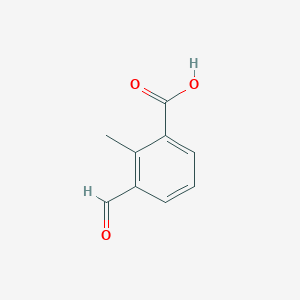![molecular formula C15H15ClN2 B1342759 5-氯-2-[3,4-二氢-1(2H)-喹啉基]苯胺 CAS No. 937606-13-8](/img/structure/B1342759.png)
5-氯-2-[3,4-二氢-1(2H)-喹啉基]苯胺
描述
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a chloro group and an aniline moiety, making it a versatile intermediate in organic synthesis.
科学研究应用
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause various changes . For instance, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-chloro-2-nitroaniline with 3,4-dihydroquinoline in the presence of a reducing agent such as iron powder or tin chloride. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the reduction and cyclization processes.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high efficiency and scalability.
化学反应分析
Types of Reactions
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Chloroquinoline: Another quinoline derivative with similar structural features but different substitution patterns.
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline: A bromine-substituted analogue with potentially different reactivity and biological activity.
2-[3,4-Dihydro-1(2H)-quinolinyl]aniline: Lacks the chloro substituent, which may affect its chemical properties and applications.
Uniqueness
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is unique due to the presence of both a chloro group and an aniline moiety on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
属性
IUPAC Name |
5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIRXJGHMJUXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
